RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE
Description
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is an organometallic compound widely used as a catalyst in various chemical reactions. It is particularly known for its role in polymerization processes, especially in the production of polyolefins such as polyethylene and polypropylene . This compound is a type of metallocene catalyst, which is a subset of Ziegler-Natta catalysts, and it exhibits high activity and selectivity in polymerization reactions .
Properties
IUPAC Name |
2-[2-(4,5,6,7-tetrahydro-1H-inden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-inden-1-ide;zirconium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h11-14H,1-10H2;2*1H;/q-2;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQESWDBQMFOLST-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)[CH-]C(=C2)CCC3=CC4=C([CH-]3)CCCC4.[Cl-].[Cl-].[Zr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2Zr-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE involves several steps:
Formation of Dichloride Complex: The initial step involves the reaction of zirconium tetrachloride with tetrahydro-1-indenyl to form a dichloride complex.
Cyclization Reaction: The tetrahydro-1-indenyl complex undergoes a cyclization reaction with 1,3-butadiene to form a tetrahydro-1-indenyl cyclobutene.
Final Product Formation: The cyclobutene derivative reacts with ethyl acetate in the presence of hydrochloric acid to yield this compound.
Chemical Reactions Analysis
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE undergoes various types of chemical reactions:
Polymerization: It is highly effective in the polymerization of olefins such as ethylene, propylene, and styrene.
Carboalumination: It participates in Negishi carboalumination reactions, which involve the addition of aluminum-containing groups to alkenes.
Reduction: The compound can catalyze the reduction of esters to alcohols under specific conditions.
Alkylation: It is used in diastereoselective intramolecular olefin alkylations.
Scientific Research Applications
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in the synthesis of polymers, particularly polyolefins. Its high activity and selectivity make it a valuable tool in polymer chemistry.
Mechanism of Action
The mechanism of action of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE involves the coordination of the zirconium center with olefin monomers. This coordination activates the monomers, facilitating their insertion into the growing polymer chain . The presence of co-catalysts like methylaluminoxane (MAO) enhances the catalytic activity by stabilizing the active species and increasing the rate of polymerization .
Comparison with Similar Compounds
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM DICHLORIDE is unique among metallocene catalysts due to its high activity and selectivity in polymerization reactions. Similar compounds include:
- DICHLORO(R,R)-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV)
- DICHLORO(S,S)-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV)
- DICHLORO[REL-(7AR,7’AR)-1,2-ETHANEDIYLBIS[(1,2,3,3A,7A-ETA)-4,5,6,7-TETRAHYDRO-1H-INDEN-1-YLIDENE]]ZIRCONIUM
These compounds share similar structures and catalytic properties but may differ in their stereochemistry and specific applications.
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